6-Anilinohexa-1,4-dien-3-ol
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Overview
Description
6-Anilinohexa-1,4-dien-3-ol is an organic compound with the molecular formula C12H13NO It is characterized by the presence of an aniline group attached to a hexa-1,4-dien-3-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Anilinohexa-1,4-dien-3-ol typically involves the reaction of aniline with hexa-1,4-dien-3-one under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of aniline to the carbonyl group of hexa-1,4-dien-3-one. The reaction is usually carried out in a solvent like ethanol at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Anilinohexa-1,4-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into saturated analogs.
Substitution: Electrophilic substitution reactions can occur on the aniline ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated analogs and reduced derivatives.
Substitution: Halogenated or nitrated derivatives depending on the reagents used.
Scientific Research Applications
6-Anilinohexa-1,4-dien-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-Anilinohexa-1,4-dien-3-ol involves its interaction with specific molecular targets. The aniline group can participate in hydrogen bonding and π-π interactions, while the dien-3-ol backbone can undergo various chemical transformations. These interactions and transformations can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Anilinohexa-1,4-dien-3-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
Hexa-1,4-dien-3-ol: Lacks the aniline group.
Aniline: Lacks the hexa-1,4-dien-3-ol backbone.
Uniqueness
6-Anilinohexa-1,4-dien-3-ol is unique due to the presence of both an aniline group and a hexa-1,4-dien-3-ol backbone.
Properties
CAS No. |
61888-10-6 |
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Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
6-anilinohexa-1,4-dien-3-ol |
InChI |
InChI=1S/C12H15NO/c1-2-12(14)9-6-10-13-11-7-4-3-5-8-11/h2-9,12-14H,1,10H2 |
InChI Key |
FIJBPPJXIVZEDS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C=CCNC1=CC=CC=C1)O |
Origin of Product |
United States |
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